![molecular formula C21H23N5O2 B2725217 3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-02-7](/img/structure/B2725217.png)

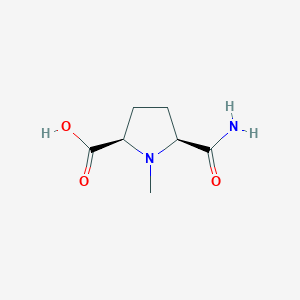

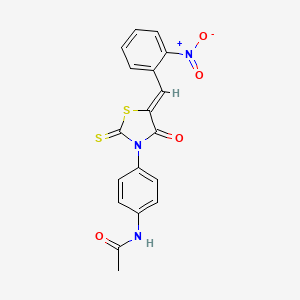

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CDPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds similar to "3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been synthesized and evaluated for their pharmacological properties, particularly their potential as anxiolytic and antidepressant agents. For example, derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have shown significant binding affinity to 5-HT(1A) receptors, indicating potential anxiolytic and antidepressant activities (Zagórska et al., 2009; Zagórska et al., 2015).

Molecular Docking and SAR Studies

Further research into the structure-activity relationships (SAR) and molecular docking studies of these compounds has contributed to understanding their interaction with various receptor sites, highlighting the importance of specific structural features for receptor affinity and selectivity. These studies offer insights into designing more potent and selective ligands for therapeutic purposes, particularly targeting serotoninergic and dopaminergic receptors (Baraldi et al., 2008).

Potential for Neurodegenerative Disease Treatment

Research on imidazo[2,1-f]purinones and related structures has expanded into exploring their therapeutic potential in neurodegenerative diseases. Novel ligands combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B) suggest a promising direction for symptomatic relief and disease-modifying effects in conditions such as Parkinson's disease. This multidirectional approach underscores the compound class's relevance in developing treatments that address complex neurodegenerative disease mechanisms (Załuski et al., 2019).

Antimicrobial and Antiviral Applications

Beyond central nervous system applications, certain derivatives exhibit antimicrobial and antiviral properties, providing a broad spectrum of potential therapeutic applications. For instance, novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids, though not directly matching the chemical structure of interest, highlight the versatility and potential of imidazo-purine derivatives in combating infectious diseases (Li et al., 2015).

properties

IUPAC Name |

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h5-11,14H,4,12-13H2,1-3H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUNXJMOQXUSAI-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)

![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)

![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![6-methyl-2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725140.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)